N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}pentanamide
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Overview
Description
N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}pentanamide is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a pyrrolidinone ring, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}pentanamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrrolidinone intermediate, followed by the introduction of the chlorophenyl group and the thiadiazole ring. The final step involves the formation of the pentanamide moiety.
Synthesis of Pyrrolidinone Intermediate: This step often involves the cyclization of a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of Chlorophenyl Group: This can be achieved through a nucleophilic substitution reaction using a chlorophenyl halide.
Formation of Thiadiazole Ring: This step typically involves the reaction of a hydrazine derivative with a thiocarbonyl compound.
Formation of Pentanamide Moiety: The final step involves the acylation of the thiadiazole intermediate with a pentanoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}pentanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}pentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
- N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine
Uniqueness
N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H19ClN4O2S |
---|---|
Molecular Weight |
378.9 g/mol |
IUPAC Name |
N-[5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]pentanamide |
InChI |
InChI=1S/C17H19ClN4O2S/c1-2-3-4-14(23)19-17-21-20-16(25-17)11-9-15(24)22(10-11)13-7-5-12(18)6-8-13/h5-8,11H,2-4,9-10H2,1H3,(H,19,21,23) |
InChI Key |
JHKUQBMTSUUYRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(S1)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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